molecular formula C9H8BrNO B1296180 n-(4-Bromophenyl)prop-2-enamide CAS No. 13997-69-8

n-(4-Bromophenyl)prop-2-enamide

Cat. No.: B1296180
CAS No.: 13997-69-8
M. Wt: 226.07 g/mol
InChI Key: ZSBLNRQSHLZWNV-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide (acrylamide) backbone substituted with a 4-bromophenyl group. Its molecular formula is C₉H₈BrNO, with a molecular weight of 226.07 g/mol (see synonyms in ). The compound is synthesized via amidation reactions, typically involving acryloyl chloride and 4-bromoaniline under mild conditions, often catalyzed by bases like triethylamine in dichloromethane (DCM) . This structure serves as a versatile intermediate in medicinal chemistry and materials science, particularly in designing antimicrobial, anti-inflammatory, and metal-coordinating agents .

Preparation Methods

Conventional Synthesis

Method 1: Reaction of 4-Bromophenylacetic Acid with Ammonia

  • Reagents : 4-Bromophenylacetic acid, ammonia, coupling agents (e.g., DCC or EDC).
  • Procedure :
    • Dissolve 4-bromophenylacetic acid in a suitable solvent (e.g., dichloromethane).
    • Add ammonia gas to the solution under reflux conditions.
    • Stir the mixture for several hours until completion, monitored by TLC.
    • Isolate the product through filtration and recrystallization from ethanol.

Method 2: Direct Amidation of 4-Bromophenyl Prop-2-enoate

  • Reagents : 4-Bromophenyl prop-2-enoate, amine (e.g., aniline).
  • Procedure :
    • Mix 4-bromophenyl prop-2-enoate with the amine in a solvent like THF.
    • Heat the mixture under reflux for a specified time.
    • Purify the resulting product by column chromatography.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times.

Method: Microwave Irradiation of Reactants

  • Reagents : 4-Bromobenzaldehyde, prop-2-enamide, base (e.g., sodium hydroxide).
  • Procedure :
    • Dissolve the reactants in methanol.
    • Expose the mixture to microwave irradiation for a short duration (3–5 minutes).
    • Monitor the reaction progress via TLC.
    • Quench the reaction by pouring into ice-cold water, filter, and dry the product.

The following table summarizes the different preparation methods for N-(4-bromophenyl)prop-2-enamide:

Method Reagents Used Time Required Yield (%) Advantages
Conventional Amidation 4-Bromophenylacetic acid, ammonia Several hours Moderate to High Established method, good yield
Direct Amidation 4-Bromophenyl prop-2-enoate, amine Hours High Direct method with fewer steps
Microwave-Assisted Synthesis 4-Bromobenzaldehyde, prop-2-enamide, sodium hydroxide Minutes High Faster reaction time, energy-efficient

Recent studies have highlighted the biological significance of this compound derivatives. The presence of bromine in the para position of the phenyl ring enhances reactivity and biological activity compared to other halogenated analogs. For instance, compounds derived from this structure have shown promise as potential pharmaceuticals due to their ability to interact with various biological targets.

This compound can be synthesized using various methods ranging from traditional organic reactions to modern microwave-assisted techniques. Each method has its advantages and can be selected based on desired yield, time efficiency, and resource availability. The ongoing research into this compound underscores its relevance in medicinal chemistry and materials science.

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Comparisons

N-(4-Bromophenyl)prop-2-enamide belongs to a broader class of acrylamide derivatives. Key structural analogs and their distinguishing features include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
N-(4-Bromo-3-chlorophenyl)prop-2-enamide 4-Br, 3-Cl on phenyl ring 260.53 Cytotoxicity in THP1-Blue™ cells
N-(4-Fluorophenyl)prop-2-enamide 4-F on phenyl ring 179.17 Lower lipophilicity; antimicrobial screening
N-(4-Bromophenyl)-3-(dimethylamino)prop-2-enamide Dimethylamino group on acrylamide chain 269.14 Enhanced electronic reactivity
N-(2-Bromophenyl)prop-2-enamide 2-Br on phenyl ring 226.07 Structural isomer; altered coordination

Key Observations :

  • Halogen Position : Bromine at the para position (vs. ortho or meta) enhances steric accessibility for biological targets or metal coordination .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity of the acrylamide group, influencing reactivity and binding .

Physicochemical Properties

Compound Melting Point (°C) logD₇.⁴ (Experimental) logP (Calculated)
This compound 149–151 2.85 ± 0.12 2.90
N-(4-Fluorophenyl)prop-2-enamide 146–148 2.10 ± 0.15 2.15
N-(4-Bromophenyl)-3-(dimethylamino)prop-2-enamide 1.65 ± 0.10 1.70

Insights :

  • Bromine increases lipophilicity (higher logD) compared to fluorine, enhancing membrane permeability in drug design .
  • Dimethylamino substitution reduces logD due to increased polarity .

Antimicrobial Activity:

  • (2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide exhibits bactericidal activity against Staphylococcus aureus and MRSA, comparable to ampicillin .
  • This compound derivatives with trifluoromethyl groups show enhanced anti-inflammatory effects (IC₅₀ < 17 μM) .

Cytotoxicity and Anti-Cancer Potential:

  • N-(4-Bromo-3-chlorophenyl)prop-2-enamide (11) demonstrates significant cytotoxicity (IC₅₀ = 12.5 μM) in NF-κB assays .
  • Palladium complexes of N-(4-bromophenyl)carboxamides show promise in targeting cisplatin-resistant cancer cells .

Biological Activity

N-(4-Bromophenyl)prop-2-enamide, with the molecular formula C₉H₈BrNO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of drug discovery and molecular biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a phenyl group, which influences its electrophilic nature. The compound appears as a white crystalline solid and serves as an intermediate in organic synthesis, particularly in the production of polymers, dyes, and pigments.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins. This property is particularly relevant for interactions with cysteine residues due to the electrophilic character of the acrylamide group. Such interactions can lead to the following applications:

  • Covalent Ligand in Drug Discovery : this compound has been explored as a covalent ligand in fragment-based drug discovery. Its ability to react with cysteine residues allows it to target both "druggable" and "undruggable" proteins, opening new avenues for therapeutic development.
  • Chemoproteomic Studies : The compound's cysteine-reactive nature makes it valuable for identifying crucial cysteine residues involved in protein function or interactions. This information is essential for understanding protein mechanisms and developing new therapeutic strategies.
  • PROTAC Development : this compound can be incorporated into bifunctional molecules known as PROTACs (Proteolysis-Targeting Chimeras), which are designed to induce targeted protein degradation by recruiting E3 ligases to specific target proteins.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Covalent Bond Formation : Research indicates that this compound can interact with biomolecules through covalent bonding, forming stable complexes with proteins. This interaction is crucial for drug design and molecular biology research.
  • Therapeutic Implications : The compound's ability to form covalent bonds positions it as a candidate for developing therapeutically relevant compounds. Its structural features allow it to serve as a building block for biologically active molecules.
  • Comparative Analysis : A comparative analysis with structurally similar compounds reveals unique properties of this compound. For instance:
Compound NameStructural DifferencesUnique Features
N-(4-Chlorophenyl)prop-2-enamideChlorine atom instead of bromineSimilar reactivity but different electronic effects
N-(4-Fluorophenyl)prop-2-enamideFluorine atom instead of bromineDifferent reactivity due to fluorine's electronegativity
N-(4-Methylphenyl)prop-2-enamideMethyl group instead of halogenAlters steric hindrance and electronic properties significantly

This compound's unique reactivity profile compared to its analogs suggests potential advantages in specific applications within medicinal chemistry.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Targeting Cysteine Residues : In chemoproteomic studies, researchers labeled proteins with this compound to identify critical cysteine residues involved in protein interactions and functions. This approach has provided insights into protein mechanisms that could lead to novel therapeutic strategies.
  • Drug Development : The compound has been incorporated into drug development programs aimed at targeting specific proteins implicated in diseases, demonstrating its versatility as a pharmacological tool.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(4-Bromophenyl)prop-2-enamide derivatives?

  • Methodological Answer : A two-step synthesis is typically employed. First, 4-bromobenzoic acid undergoes esterification with ethanol under acid catalysis to form 4-bromophenyl ethyl ester. Second, the ester reacts with propionamide in the presence of a base (e.g., NaOH) to yield the target compound via nucleophilic acyl substitution. This method ensures high regioselectivity and purity .

Q. What are the key solubility characteristics of this compound derivatives?

  • Methodological Answer : These derivatives are highly soluble in organic solvents like dichloromethane and diethyl ether due to their aromatic bromine and amide functional groups. Water solubility is negligible, necessitating the use of polar aprotic solvents (e.g., DMF) for reactions requiring aqueous conditions. Solubility profiles should be confirmed via UV-Vis spectroscopy or HPLC .

Q. How can TLC and NMR be optimized to monitor the synthesis of this compound?

  • Methodological Answer : Use silica-gel TLC plates with a 7:3 hexane:ethyl acetate mobile phase to track reaction progress. For NMR (¹H/¹³C), dissolve the compound in deuterated chloroform (CDCl₃) and analyze characteristic peaks: the amide proton (δ 8.2–8.5 ppm) and bromophenyl aromatic protons (δ 7.4–7.6 ppm). Compare with reference spectra for validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Collect high-resolution diffraction data using a synchrotron source. Solve the phase problem via direct methods (e.g., SHELXT ), and refine the structure using SHELXL . For disordered bromine atoms, apply anisotropic displacement parameters and twin refinement. Validate enantiopurity using the Flack parameter (|x| < 0.1) .

Q. What kinetic strategies elucidate the role of this compound in polymerization initiation?

  • Methodological Answer : Conduct rate studies by varying monomer (e.g., methylmethacrylate) and initiator concentrations. Determine reaction orders via logarithmic plots of rate vs. concentration. For example, a 0.5-order dependence on initiator and 1.8-order on monomer suggests a radical mechanism involving monomer-assisted initiation .

Q. How do substituents on the phenyl ring influence hydrogen-bonding networks in crystalline this compound?

  • Methodological Answer : Perform graph-set analysis (Ettermatic approach ) to classify hydrogen bonds (e.g., R₂²(8) motifs). Compare packing motifs of brominated vs. chlorinated analogs using Mercury software. Bromine’s larger van der Waals radius reduces π-π stacking but enhances halogen bonding, altering thermal stability .

Q. What LC-MS/MS workflows identify prop-2-enamide derivatives in plant extracts?

  • Methodological Answer : Use a C18 column with a 0.1% formic acid/acetonitrile gradient. Monitor [M+H]⁺ ions (e.g., m/z 270 for this compound) in positive-ion mode. Fragment ions at m/z 170 (bromophenyl loss) and 98 (amide cleavage) confirm structural identity. Cross-validate with HRMS (Q-TOF) .

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Methodological Answer : Perform docking studies (AutoDock Vina) against targets like COX-2 or tyrosinase. Optimize geometries using DFT (B3LYP/6-31G*). Calculate binding energies and correlate with experimental IC₅₀ values. Bromine’s electronegativity enhances H-bond acceptor strength, improving enzyme inhibition .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms. Perform DSC to compare melting points (∆H fusion) and TGA for decomposition profiles. Use PXRD to identify crystalline phases. For example, monoclinic vs. orthorhombic polymorphs exhibit 10–15°C differences in thermal stability .

Q. Why do some studies report anomalous reaction yields in amidation steps?

  • Methodological Answer : Trace moisture can hydrolyze intermediates. Use molecular sieves or Schlenk techniques under inert gas. Monitor reaction progress via in-situ IR (amide C=O stretch at 1650 cm⁻¹). Yields >90% are achievable with strict anhydrous conditions .

Properties

IUPAC Name

N-(4-bromophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBLNRQSHLZWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294794
Record name n-(4-bromophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13997-69-8
Record name NSC98136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-bromophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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